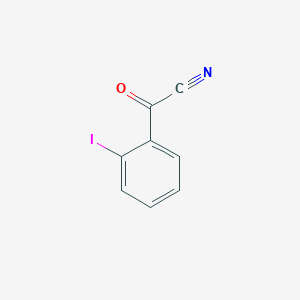

2-Iodobenzoyl cyanide

Description

Structure

3D Structure

Properties

CAS No. |

88562-27-0 |

|---|---|

Molecular Formula |

C8H4INO |

Molecular Weight |

257.03 g/mol |

IUPAC Name |

2-iodobenzoyl cyanide |

InChI |

InChI=1S/C8H4INO/c9-7-4-2-1-3-6(7)8(11)5-10/h1-4H |

InChI Key |

FXGKEBVJFYUMAV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C#N)I |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of 2 Iodobenzoyl Cyanide

Reactivity of the Aromatic Iodine Moiety

The presence of an iodine atom on the aromatic ring of 2-iodobenzoyl cyanide renders it a versatile substrate for a variety of chemical transformations. The carbon-iodine bond is the weakest among the carbon-halogen bonds, making it susceptible to cleavage and subsequent functionalization. chemistrystudent.com This reactivity is central to its utility in synthetic organic chemistry.

This compound is an effective coupling partner in palladium-catalyzed cross-coupling reactions, which are fundamental for the construction of carbon-carbon bonds. numberanalytics.com

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organic halide. libretexts.org this compound can react with various aryl boronic acids in the presence of a palladium catalyst and a base to form biaryl compounds. researchgate.net The general catalytic cycle proceeds through oxidative addition of the aryl iodide to a Pd(0) complex, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.orgmdpi.com

Table 1: Examples of Suzuki-Miyaura Coupling Reactions

| Organoboron Reagent | Catalyst | Base | Solvent | Product Type |

|---|---|---|---|---|

| Aryl boronic acid | Pd(OAc)₂, Pd(PPh₃)₄ | K₃PO₄ | DMAc, Toluene, THF, n-BuOH | Biaryl compounds |

Heck-type Reactions: The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed reaction that forms a substituted alkene by coupling an aryl or vinyl halide with an alkene. numberanalytics.comtaylorandfrancis.com this compound can participate in intramolecular Heck reactions, leading to the formation of cyclic structures. For instance, N-(2-iodobenzoyl) derivatives can undergo intramolecular Heck cyclization to construct indoline-fused ring systems. researchgate.net The reaction typically involves the oxidative addition of the aryl iodide to a Pd(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination. numberanalytics.com

Table 2: Heck-type Reaction Example

| Reactant Type | Catalyst | Reaction Type | Product |

|---|---|---|---|

| N-(2-iodobenzoyl) tethered with an alkene | Palladium-based | Intramolecular Heck Cyclization | Indoline-fused ring compounds |

The iodine atom in this compound facilitates C-H arylselenation reactions. While specific examples for this compound are not detailed in the provided search results, related iodoarenes undergo copper-catalyzed C–H selenation. This suggests that this compound could likely participate in similar transformations to form organoselenium compounds.

The iodine atom in this compound can be displaced by various nucleophiles. savemyexams.com This type of reaction is a fundamental transformation in organic synthesis, allowing for the introduction of a wide range of functional groups. For instance, the iodine can be substituted by nucleophiles like azide (B81097) or cyanide ions, although the latter would be a symmetrical substitution in this case. The reaction with potassium cyanide in an ethanolic solution is a common method for introducing a nitrile group, though in the case of this compound, this would result in the same molecule unless isotopic labeling is employed. chemistrystudent.comsavemyexams.comchemguide.co.uk

The iodine atom of this compound can be removed through reductive processes. This transformation can be achieved using various reducing agents. A common method involves palladium-catalyzed hydrogenation. This reaction effectively replaces the iodine atom with a hydrogen atom, yielding benzoyl cyanide.

Carbon-Carbon Bond Forming Reactions

Cascade and Tandem Reactions

Cascade reactions, also known as domino or tandem reactions, involve at least two consecutive reactions where each subsequent step is triggered by the functionality formed in the preceding step, all occurring in a single pot. wikipedia.org These processes are highly efficient, increasing molecular complexity rapidly while minimizing waste and operational steps. wikipedia.org

The 2-iodoaryl structure of this compound makes it an excellent substrate for reactions involving oxidative coupling. Oxidative coupling reactions form a bond between two nucleophilic centers, often C-H or X-H bonds, with the aid of an oxidant. unirioja.es Intramolecular oxidative coupling has been established as a method to prepare benzofuran (B130515) derivatives through the formation of a C-O bond via direct C(sp²)-H functionalization. rsc.org

More complex transformations can merge intramolecular oxidative coupling with a cascade cycloaddition. A step-economic strategy has been reported for synthesizing polycyclic N-heterocycle-fused naphthoquinones by combining an intramolecular oxidative coupling with a cascade [4+2] cycloaddition. mdpi.com This type of protocol highlights the potential of this compound to serve as a precursor for complex, fused heterocyclic systems through a cascade mechanism initiated by the activation of the iodo-aryl bond.

Copper-catalyzed reactions are particularly effective for constructing heterocyclic systems using iodo-aryl precursors. researchgate.net Tandem reactions that involve C-C and C-N bond formations are frequently facilitated by copper catalysts. researchgate.net

Research has demonstrated the synthesis of complex molecules like isoindolo[1,2-b]quinazolin-12(10H)-one derivatives through a one-pot, copper-catalyzed tandem reaction of N-(2-bromobenzyl)-2-iodobenzamide with copper cyanide. researchgate.net Similarly, an efficient synthesis of benzo-fused pyridoindolones has been developed via a one-pot copper-catalyzed tandem reaction between 2-iodobenzamides and 2-iodobenzylcyanides. researchgate.net These methods showcase good functional group tolerance and proceed under mild conditions. researchgate.net

A notable example is the copper-catalyzed tandem reaction of 1-(2-iodoaryl)-2-yn-1-ones with isocyanides, which proceeds via a formal [3+2] cycloaddition/coupling process to efficiently form 4-oxo-indeno[1,2-b]pyrroles. nih.gov These examples underscore the utility of the 2-iodoaryl motif in this compound as a key reactive site for initiating copper-catalyzed tandem cyclizations to access diverse and complex heterocyclic scaffolds.

Mechanistic Investigations of Reactions Involving 2 Iodobenzoyl Cyanide

Elucidation of Reaction Mechanisms via Experimental Techniques

A variety of experimental methods are employed to understand the step-by-step processes of reactions with 2-iodobenzoyl cyanide. These techniques help in identifying intermediates, determining reaction rates, and confirming the nature of the chemical transformations.

Kinetic Studies

Kinetic studies are fundamental in determining the rates of chemical reactions and understanding how different factors influence these rates. In the context of acyl cyanides, such as benzoyl cyanide and its derivatives, kinetic analyses have shed light on their hydrolysis mechanisms.

The hydrolysis of benzoyl and p-chlorobenzoyl cyanides has been investigated in aqueous solutions. rsc.org The rate of this reaction is dependent on the pH of the solution. At a pH greater than 5.0, the reaction rate is directly proportional to the concentration of hydroxide (B78521) ions ([OH⁻]). As the pH decreases, there is a range where the rate is largely independent of pH. Unexpectedly, a further decrease in pH leads to a decrease in the reaction rate as the concentration of hydronium ions ([H₃O⁺]) increases. rsc.org

Over the entire pH range studied, p-chlorobenzoyl cyanide hydrolyzes approximately twice as fast as benzoyl cyanide. rsc.org This observation, along with kinetic data at various temperatures and in different buffer solutions, suggests a two-part mechanism. At higher pH, a bimolecular reaction between the hydroxide ion and the acyl cyanide is dominant. At lower pH, a reaction with water, which is subject to general base catalysis and inhibition by acids, prevails. rsc.org These findings support a two-step mechanism for the hydration of the carbonyl group, involving a carbonyl addition intermediate. rsc.org

| Compound | Relative Hydrolysis Rate | pH Dependence |

| Benzoyl Cyanide | 1 | Complex, with regions of first-order in [OH⁻], pH independence, and acid inhibition. rsc.org |

| p-Chlorobenzoyl Cyanide | ~2 | Similar complex pH dependence to benzoyl cyanide. rsc.org |

Quenching Experiments

Quenching experiments are valuable for detecting the presence of specific reactive intermediates. In reactions involving this compound, these experiments can help confirm the formation of radical species or excited states.

For instance, in photoredox catalysis, the quenching of a photocatalyst's excited state by a substrate is a key step. Stern-Volmer quenching experiments have been used to demonstrate that the photocatalysis is initiated by the reductive dehalogenation of the substrate. nsf.gov In a study involving tungsten(0) arylisocyanide photoreductants, it was found that 1-(2-iodobenzyl)-pyrrole effectively quenches the luminescence of the excited photocatalyst. nsf.gov This indicates a direct interaction between the photocatalyst and the iodo-containing substrate, leading to the subsequent reaction. The quenching efficiency can be correlated with the reducing power of the photocatalyst. nsf.gov

Fluorescence quenching is another application of this technique. The interaction of a fluorescent probe with certain ions can lead to a decrease in its fluorescence intensity. For example, a probe's fluorescence can be significantly quenched by the addition of Cu²⁺ ions due to the paramagnetic nature of copper. niscpr.res.in This principle can be used in "on-off-on" sensing systems where the initial quenching by a metal ion is reversed by the addition of another species, such as cyanide, which has a high affinity for the metal ion. niscpr.res.in

Radical Clock Experiments

Radical clock experiments are a powerful tool for verifying the existence of radical intermediates in a reaction mechanism. researchgate.net These experiments utilize a reactant that undergoes a predictable unimolecular rearrangement if it exists as a radical for a sufficient amount of time. The detection of the rearranged product serves as evidence for a radical pathway.

In the context of reactions involving aryl iodides, radical clock experiments can distinguish between radical and non-radical pathways. For example, the use of a cyclopropyl-substituted reactant can act as a radical clock. If a radical is formed on the adjacent carbon, the cyclopropyl (B3062369) ring can open at a known rate. If the ring-opened product is observed, it suggests the involvement of a radical intermediate. nih.gov The absence of such a product would indicate that the reaction either proceeds through a non-radical pathway or that the radical intermediate has a lifetime shorter than the rate of the clock's rearrangement. nih.govtaylorandfrancis.com

For instance, in certain transition metal-catalyzed reactions, the involvement of radical intermediates has been confirmed through radical trapping and radical clock experiments. taylorandfrancis.com These experiments provide strong evidence for the proposed radical process. taylorandfrancis.com

Cyclic Voltammetry Studies in Electrochemical Contexts

Cyclic voltammetry (CV) is an electrochemical technique used to study the redox properties of a substance. gamry.comals-japan.com It provides information about the potentials at which a compound is oxidized or reduced and can offer insights into the stability of the resulting species. als-japan.com

In a typical CV experiment, the potential applied to a working electrode is scanned linearly in a triangular waveform, and the resulting current is measured. als-japan.com The resulting plot of current versus potential, known as a cyclic voltammogram, can reveal the electrochemical behavior of the analyte. gamry.com For instance, CV can be used to determine the redox potential of a compound, which is a crucial parameter in designing and understanding electrochemical reactions. gamry.comescholarship.org

The technique is particularly useful for investigating the initial steps of electron transfer in a reaction. als-japan.com By analyzing the shape of the CV curve and how it changes with scan rate, information about the kinetics of electron transfer and any coupled chemical reactions can be obtained. als-japan.com

Theoretical and Computational Mechanistic Studies

In addition to experimental techniques, theoretical and computational methods are invaluable for gaining a deeper understanding of reaction mechanisms. These studies can model reaction pathways and predict the energies of intermediates and transition states.

Density Functional Theory (DFT) Calculations for Reaction Pathways

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com It has become a powerful tool for studying reaction mechanisms in organic chemistry. researchgate.netrsc.org DFT calculations can be used to map out the potential energy surface of a reaction, identifying the most likely pathway from reactants to products. beilstein-journals.orgresearchgate.net

By calculating the energies of reactants, intermediates, transition states, and products, DFT can provide a quantitative picture of the reaction profile. This allows for the comparison of different possible mechanisms and the identification of the rate-determining step. For example, DFT calculations have been used to investigate the mechanism of cycloaddition reactions, distinguishing between stepwise radical-mediated pathways and concerted pathways. mdpi.com

In the context of reactions involving aryl halides, DFT calculations can elucidate the role of catalysts and additives. For instance, in palladium-catalyzed cyanation reactions, DFT could be used to model the catalytic cycle and understand how additives affect the rate-limiting step. Theoretical studies can also predict the regioselectivity and stereoselectivity of reactions, providing insights that can guide the design of new synthetic methods. mdpi.com

| Computational Method | Application in Mechanistic Studies | Key Findings from DFT |

| Density Functional Theory (DFT) | Elucidation of reaction pathways, determination of transition state energies, prediction of reaction outcomes. mdpi.comrsc.org | Can distinguish between concerted and stepwise mechanisms, identify rate-determining steps, and explain the influence of catalysts and substituents on reactivity. mdpi.combeilstein-journals.org |

Ab Initio and Multiconfigurational Calculations (e.g., CASSCF, MS-CASPT2)

To accurately model the complex electronic structure of hypervalent iodine compounds and their reactions, high-level computational methods are essential. While standard methods like Density Functional Theory (DFT) are widely used, they can sometimes be insufficient for systems with significant multireference character, such as transition states or electronically excited states. acs.org

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, provide a more rigorous approach. acs.org For challenging cases, multiconfigurational methods are employed. The Complete Active Space Self-Consistent Field (CASSCF) method is particularly powerful. arxiv.org It addresses the issue of near-degeneracy in electronic states—common in bond-breaking/forming processes—by creating a full configuration interaction within a defined "active space" of orbitals and electrons. arxiv.org This is critical for correctly describing the potential energy surfaces of reactions involving the weak, highly polarized hypervalent bonds found in iodine(III) compounds. e-bookshelf.dearxiv.org

For quantitative accuracy, the static electron correlation captured by CASSCF is supplemented with dynamic correlation through methods like Second-Order Perturbation Theory (CASPT2) . arxiv.org The multistate version, MS-CASPT2 , is particularly adept at studying photochemical reactions and excited-state dynamics. arxiv.org For instance, in a study on the photochemistry of an EDA complex involving iodobenzene (B50100) (a related organoiodine compound), MS-CASPT2/CASSCF calculations were used to investigate the excited-state characteristics, revealing how complex formation leads to a significant bathochromic shift into the visible light region. acs.org Such methods are indispensable for understanding reaction mechanisms that may involve excited states or complex electronic rearrangements, which could be relevant in photoredox reactions utilizing this compound derivatives. acs.orgchimia.ch

The table below illustrates the typical application of these methods in characterizing electronic states, as demonstrated in a computational study of an EDA complex.

| System | Method | Calculated Property | Finding |

| Donor-Acceptor (Tp- and PhI) Complex | CASPT2//CASSCF/PCM | Vertical Excitation Energy (S1) | 3.12 eV (397 nm) |

| Donor-Acceptor (Tp- and PhI) Complex | CASPT2//CASSCF/PCM | Oscillator Strength (S1) | 0.08 |

| Phenyl Iodide (PhI) Monomer | CASPT2//CASSCF/PCM | Vertical Excitation Energy (S1) | 4.62 eV (268 nm) |

| Thiophenolate (Tp-) Monomer | CASPT2//CASSCF/PCM | Vertical Excitation Energy (S1) | 4.09 eV (303 nm) |

This table is based on data for an analogous system involving iodobenzene (PhI) and demonstrates the type of insights gained from CASPT2 calculations. acs.org

Analysis of Transition States and Intermediates (e.g., Carbocation, Radical)

The mechanism of reactions involving hypervalent iodine reagents can proceed through various pathways, and identifying the key transition states and intermediates is paramount to understanding reactivity. rsc.org Computational chemistry allows for the detailed characterization of these fleeting species. rsc.orgrsc.org

Reactions can be initiated by the attack of a nucleophile on the electrophilic iodine center. beilstein-journals.org Depending on the substrate and conditions, this can lead to different types of intermediates. For example, the interaction of hypervalent iodine reagents with silyl (B83357) enol ethers is known to generate α-carbonyl carbocationic synthons, which are highly electrophilic intermediates. researchgate.net Taming these transient carbocationic intermediates can be challenging but offers pathways to complex molecular reorganizations. researchgate.net

Alternatively, reactions can follow radical pathways. chimia.ch Computational and experimental studies on decarboxylative functionalization using hypervalent iodine reagents have shown that the mechanism can be dictated by the oxidation potential of the specific iodine(III) reagent used. chimia.ch For instance, decarboxylative alkynylation was found to proceed via a radical mechanism, whereas a similar cyanation reaction followed an ionic pathway. chimia.ch Analysis of the transition states and intermediates via DFT calculations is crucial to distinguishing between these possibilities.

Computational studies on related hypervalent iodine systems have successfully mapped out the geometries and energies of transition states for various reaction steps, including ligand exchange, oxidative addition, and reductive elimination. nih.govrsc.org These calculations reveal the stereoelectronic effects that control ground-state stabilities and transition-state energies, which can sometimes be opposing. rsc.org

Investigation of Solvent Effects on Reaction Energetics

Solvent can have a profound impact on the rates and mechanisms of reactions involving polar hypervalent iodine compounds. ethz.chbohrium.com The weak, polarizable 3-center-4-electron (3c-4e) bond that defines the reactivity of λ³-iodanes is particularly sensitive to solvent interactions. ethz.ch

Computational models are essential for quantifying these effects. Implicit solvent models, like the Polarizable Continuum Model (PCM) or SMD model, are frequently used to estimate the influence of the bulk solvent environment. rsc.orgethz.ch These models have shown that moving to a polar solvent can differentially stabilize charged intermediates and transition states, thereby altering reaction barriers. ethz.ch For example, in a computational study of a trifluoromethylation reaction, an implicit solvent model correctly predicted that the activation energy for reductive elimination is lowered in acetonitrile (B52724), while the barrier for a competing Sₙ2 pathway is raised, making the two pathways competitive. ethz.ch

Explicit solvent models, where individual solvent molecules are included in the calculation, can reveal specific interactions like hydrogen bonding or coordination to the iodine center. ethz.ch Ab initio molecular dynamics simulations in explicit solvent can provide an even more detailed picture, capturing the dynamic evolution of the system and the role of the solvent cage. acs.org Fluoroalcohols such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and 2,2,2-trifluoroethanol (B45653) (TFE) are particularly effective solvents in hypervalent iodine chemistry, exhibiting a remarkable ability to promote reactions and stabilize reactive species due to their high ionizing power and low nucleophilicity. bohrium.com

The table below summarizes a computational finding on how solvent models can discriminate between competing reaction pathways for a related hypervalent iodine reagent.

| Reaction Pathway | Environment | Model | Calculated Activation Energy (kcal/mol) |

| Reductive Elimination (RE) | Gas Phase | DFT | 32.5 |

| Sₙ2 | Gas Phase | DFT | 21.0 |

| Reductive Elimination (RE) | Acetonitrile (MeCN) | IEF-PCM | 26.6 |

| Sₙ2 | Acetonitrile (MeCN) | IEF-PCM | 24.3 |

This data is from a study on a Togni reagent and illustrates the significant influence of solvent on reaction energetics. ethz.ch

Reductive Elimination Mechanisms

Reductive elimination is a fundamental step in many reactions mediated by hypervalent iodine(III) compounds, resulting in the formation of a new bond between two of the iodine's ligands and the reduction of iodine(III) to iodine(I). e-bookshelf.denih.gov The selectivity of this step is critical, especially when using unsymmetrical diaryliodonium salts, where either of the two aryl groups could potentially couple with a nucleophile. nih.govacs.org

Computational studies have been instrumental in understanding the factors that govern the mechanism and selectivity of reductive elimination. acs.org The reaction can proceed through different pathways, often involving an initial ligand exchange with a nucleophile to form a λ³-iodane intermediate, which then undergoes the elimination. acs.org The chemoselectivity is often controlled by electronic effects; typically, the more electron-deficient aryl group couples with the nucleophile, leaving the more electron-rich arene as the iodobenzene byproduct. nih.govacs.org This selectivity can be rationalized by the partial charge at the ipso-carbon atom involved in the hypervalent bond. acs.org

Steric factors also play a crucial role. nih.gov Computational and experimental work has demonstrated that introducing steric bulk can destabilize the transition state for the reductive elimination of the bulky group, thereby directing the reaction to transfer the desired ligand. nih.gov For instance, using a bulky [2.2]paracyclophane as a non-transferable group on the iodine(III) center provides excellent regiochemical control in arylations. nih.gov The mechanism can be either concerted or stepwise, and detailed DFT calculations of the potential energy surface are required to distinguish between these possibilities for a given system. nih.gov

The table below shows experimental yields from a study on regiospecific reductive elimination, highlighting the directing effect of different aryl groups.

| Diaryliodonium Salt (Ar-I⁺-Ar') | Nucleophile (Nu⁻) | Product (Ar-Nu) | Yield (%) | Product (Ar'-Nu) | Yield (%) |

| Mesityl-I⁺-4-Methoxyphenyl | Acetate | Mesitylene Acetate | 10 | Anisole Acetate | 90 |

| Mesityl-I⁺-4-Methoxyphenyl | Phenoxide | Mesitylene Phenoxide | 12 | Anisole Phenoxide | 88 |

| [2.2]Paracyclophanyl-I⁺-4-Methoxyphenyl | Acetate | [2.2]Paracyclophane Acetate | 10 | Anisole Acetate | 90 |

| [2.2]Paracyclophanyl-I⁺-4-Nitrophenyl | Acetate | [2.2]Paracyclophane Acetate | 90 | Nitrobenzene Acetate | 10 |

This table is adapted from experimental data on diaryliodonium salts, illustrating the electronic and steric control of reductive elimination. nih.gov

Applications of 2 Iodobenzoyl Cyanide in Complex Organic Synthesis

Synthesis of Nitrogen-Containing Heterocycles

The construction of nitrogen-containing heterocycles is a cornerstone of medicinal chemistry and materials science. 2-Iodobenzoyl cyanide and its derivatives serve as key building blocks for various C-N bond-forming reactions, leading to the efficient synthesis of fused heterocyclic systems.

Benzimidazole (B57391) Fused Poly-heterocycles via C-N Coupling

A notable application involves the copper-catalyzed synthesis of benzimidazole fused poly-heterocycles. researchgate.netnih.gov This method proceeds via an intramolecular C-N coupling reaction that is distinguished by its efficiency in the absence of ligands, external oxidants, or additives, operating under an inert atmosphere. researchgate.netnih.gov The reaction mechanism is believed to be facilitated by the participation of a nitrogen atom from the benzimidazole ring. This process results in the dehydrogenative coupling and the release of hydrogen gas, yielding the fused coupling products in good yields. researchgate.netnih.gov The resulting poly-heterocyclic compounds have been shown to exhibit significant fluorescence activity with good quantum yields, indicating their potential in materials science. researchgate.netnih.gov

Table 1: Copper-Catalyzed Synthesis of Benzimidazole Fused Poly-heterocycles Note: This table is a representative summary based on described findings. Specific substrates and yields may vary.

| Entry | Starting Material Component 1 | Starting Material Component 2 | Catalyst | Conditions | Product Type | Yield |

| 1 | N-(2-iodobenzyl)benzimidazole derivative | - | Copper | Inert atmosphere, ligand-free, oxidant-free | Benzimidazole-fused poly-heterocycle | Good |

Isoindolo[1,2-b]quinazolin-12(10H)-one Derivatives

The isoindolo[1,2-b]quinazolin-12(10H)-one core is found in various pharmacologically active molecules, including the antitumor agent batracylin. nih.govmdpi.com A straightforward, one-pot method for synthesizing derivatives of this scaffold has been developed utilizing a copper-catalyzed tandem reaction. researchgate.netresearchgate.net This process involves the reaction of a substrate like N-(2-bromobenzyl)-2-iodobenzamide with copper cyanide under microwave irradiation. researchgate.netresearchgate.net The reaction proceeds through a double Ullman-type coupling, forming two new bonds to construct the fused ring system. This methodology is noted for its simplicity and for providing good to excellent yields of the desired products. researchgate.netresearchgate.net

Table 2: Synthesis of Isoindolo[1,2-b]quinazolin-12(10H)-one Derivatives Note: This table is based on the described one-pot copper-catalyzed tandem reaction.

| Entry | Substrate | Reagent | Catalyst | Conditions | Product | Yield |

| 1 | N-(2-bromobenzyl)-2-iodobenzamide | Copper cyanide | Copper | Microwave irradiation | Isoindolo[1,2-b]quinazolin-12(10H)-one derivative | Good to Excellent |

Pyrroloisoquinolines with Cyanomethyl Substituents

Pyrroloisoquinoline frameworks are significant in medicinal chemistry. A palladium-mediated intramolecular Heck-type reaction provides access to 5,10-dihydropyrrolo[1,2-b]isoquinolines bearing a cyanomethyl group at the C-10b position. ceu.es The synthesis starts from 2-alkenyl N-(o-iodobenzyl)pyrroles. The reaction sequence is initiated by a 6-exo cyclization, which forms a σ-alkylpalladium(II) intermediate. ceu.es This intermediate is then trapped by a cyanide ion, sourced from reagents like potassium ferrocyanide (K4Fe(CN)6), to install the cyanomethyl substituent at the newly formed quaternary stereocenter. ceu.es The use of a phase-transfer catalyst can be crucial for the efficiency of the reaction. ceu.es

Table 3: Palladium-Mediated Synthesis of Pyrroloisoquinolines Note: This table summarizes the key components of the Heck/cyanation cascade reaction.

| Entry | Substrate | Cyanide Source | Catalyst System | Key Steps | Product |

| 1 | 2-alkenyl N-(o-iodobenzyl)pyrrole | K4Fe(CN)6·3H2O | Palladium catalyst (e.g., Pd(OAc)2) | 1. Intramolecular Heck reaction (6-exo cyclization) 2. Cyanide trapping of palladium intermediate | 10b-(Cyanomethyl)-5,10-dihydropyrrolo[1,2-b]isoquinoline |

Imidazolidine and Imidazolidinone Synthesis

Imidazolidine and imidazolidinone moieties are prevalent in pharmaceuticals. mdpi.com Copper-catalyzed reactions offer efficient routes to these heterocycles. researchgate.net For instance, the reaction of aziridines with imines, catalyzed by copper, provides a diverse range of 2-substituted imidazolidines with high functional group compatibility. researchgate.net In a related process, substituted imidazolidinones can be synthesized efficiently through the copper-catalyzed reaction of aziridines with isocyanates. researchgate.net These methods highlight the utility of copper catalysis in constructing five-membered nitrogen heterocycles from readily available precursors. researchgate.net

Table 4: Copper-Catalyzed Synthesis of Imidazolidine and Imidazolidinone Note: This table outlines the general schemes for the synthesis of these heterocycles.

| Product Type | Reactant 1 | Reactant 2 | Catalyst | Key Feature |

| 2-Substituted Imidazolidine | Aziridine | Imine | Copper | High compatibility with various functional groups |

| Substituted Imidazolidinone | Aziridine | Isocyanate | Copper | Efficient synthesis of the imidazolidinone core |

Formation of Oxygen-Containing Heterocycles

Beyond nitrogen heterocycles, this compound and its analogs are valuable in the synthesis of oxygen-containing ring systems, demonstrating the versatility of C-O bond formation strategies.

Substituted Benzofuran (B130515) Synthesis

The benzofuran scaffold is a key structural unit in many natural products and bioactive compounds. sioc-journal.cnmdpi.com An efficient synthesis of substituted benzofurans has been reported using 2-iodobenzyl cyanide derivatives and aromatic aldehydes. researchgate.net This copper-catalyzed reaction provides a direct route to functionalized benzofurans. While specific mechanistic details of this transformation require further elucidation, it represents a significant C-C and C-O bond-forming strategy for assembling this important heterocyclic system. researchgate.net

Table 5: Synthesis of Substituted Benzofurans Note: This table is based on the reported copper-catalyzed reaction.

| Entry | Reactant 1 | Reactant 2 | Catalyst | Product Type |

| 1 | 2-Iodobenzyl cyanide derivative | Aromatic aldehyde | Copper | Substituted Benzofuran |

Construction of Biphenyl (B1667301) and Naphthalene (B1677914) Derivatives

The structural backbone of this compound makes it an excellent precursor for synthesizing more complex aromatic structures like biphenyls and naphthalenes.

The synthesis of biphenyl derivatives is effectively achieved using palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. nih.govgoogle.com In this reaction, the aryl iodide moiety of this compound is coupled with an aryl boronic acid in the presence of a palladium catalyst and a base. nih.govgre.ac.uk This method is highly efficient for creating a carbon-carbon bond between the two aromatic rings, yielding a 2'-cyanobiphenyl scaffold. The reaction is tolerant of various functional groups on the aryl boronic acid, allowing for the synthesis of a diverse library of biphenyl compounds. scirp.org The resulting biphenyl structure is a privileged scaffold found in many medicinally active compounds and materials for liquid crystals.

| Reaction Type | Reactants | Catalyst/Reagents | Product Type | Ref. |

| Suzuki-Miyaura Coupling | This compound, Aryl boronic acid | Pd(OAc)₂, Phosphine (B1218219) ligand, Base (e.g., K₃PO₄) | 2'-Cyano-biphenyl derivatives | liv.ac.uk |

The construction of naphthalene derivatives from this compound can be accomplished through annulation strategies, which involve the formation of a new fused ring. One plausible approach is an intramolecular cyclization of a derivative of this compound. rsc.orgresearchgate.net For example, a substrate could be synthesized where a side chain containing a suitable functional group is attached to the benzoyl moiety. This side chain can then react intramolecularly with the ortho-position of the aromatic ring, facilitated by the electronic properties of the existing substituents, to form the second aromatic ring of the naphthalene system. nih.gov Electrophilic cyclization of specifically designed alkyne precursors is a powerful method for creating substituted naphthalenes, often with iodine incorporated into the final product, which can be further functionalized. nih.gov

Multicomponent Reactions (MCRs) Leveraging this compound

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single operation to form a complex product, incorporating most or all of the atoms of the starting materials. nih.gov this compound is a valuable substrate for MCRs, particularly those involving aryne intermediates. researchgate.netscirp.org

Arynes are highly reactive species that can be generated from 2-iodoaryl compounds under mild conditions. scirp.org For instance, this compound can be converted into its corresponding aryne intermediate, which can then be trapped in a three-component reaction. A notable example is the reaction of the aryne with an aldehyde and an iodide source, such as potassium iodide. researchgate.netresearchgate.net This transition-metal-free process leads to the straightforward synthesis of functionalized 2-iodobenzyl alcohols in good yields. researchgate.net This MCR strategy allows for the rapid assembly of complex molecules from simple precursors in a single step. nih.gov

| MCR Type | Key Intermediate | Components | Product Scaffold | Ref. |

| Aryne Coupling | 4-cyanobenzoyl-benzyne | This compound (as aryne precursor), Aldehyde, Potassium Iodide | 2-Iodobenzyl alcohol derivatives | researchgate.netresearchgate.net |

Generation of Specific Functionalized Scaffolds

The reactivity of the iodo and acyl cyanide groups enables the transformation of this compound into a variety of other important functionalized molecules.

Azido (B1232118) or Cyano Derivatives

Azido derivatives can be synthesized from this compound through nucleophilic aromatic substitution. The iodine atom can be displaced by an azide (B81097) ion (N₃⁻), typically from sodium azide, to yield 2-azidobenzoyl cyanide. This transformation introduces a versatile azido group, which is a precursor for the synthesis of N-heterocycles via reactions like the aza-Wittig reaction or click chemistry. researchgate.net The aza-Wittig reaction, for instance, between an azide and a phosphine, generates an iminophosphorane that can undergo subsequent intramolecular cyclization. researchgate.net

Cyano derivatives can be prepared using this compound as a foundational block. While the starting material is itself a nitrile, it can participate in reactions that construct more complex molecules retaining a cyano functionality. The Rosenmund-von Braun reaction, which converts an aryl halide to an aryl nitrile using copper(I) cyanide, is a classic method in this field. wikipedia.orgsynarchive.comnumberanalytics.comorganic-chemistry.org Methodologies inspired by this reaction can utilize 2-halobenzonitriles to build heterocyclic systems. organic-chemistry.orgresearchgate.net For example, copper-catalyzed reactions of 2-halobenzonitriles with various nucleophiles can lead to cascade processes that form substituted 3-aminoindazoles. organic-chemistry.org

| Functional Group | Reaction Type | Key Reagent | Product | Ref. |

| Azido | Nucleophilic Aromatic Substitution | Sodium Azide (NaN₃) | 2-Azidobenzoyl cyanide | researchgate.net |

| Cyano | Copper-Catalyzed Cascade | Hydrazine derivatives, Cu(I) catalyst | Substituted 3-Aminoindazoles | organic-chemistry.org |

Benzaldehyde or Benzyl (B1604629) Alcohol Derivatives

This compound can serve as a precursor for both benzaldehyde and benzyl alcohol derivatives .

The synthesis of 2-iodobenzaldehyde (B48337) derivatives can be achieved through the controlled reduction of the acyl cyanide group. While the direct reduction of an acyl cyanide to an aldehyde can be challenging, specific methodologies exist. For example, palladium-catalyzed reduction of iodoarene compounds in the presence of CO₂ and a hydrosilane has been shown to produce benzaldehydes with high efficiency. scholaris.ca Alternatively, 2-iodobenzaldehyde is a commercially available reactant that can be used in concert with derivatives conceptually linked to this compound for building complex structures like indolo[1,2-a]quinazolines. sigmaaldrich.com

The generation of 2-iodobenzyl alcohol derivatives is more direct. sigmaaldrich.com The carbonyl group of this compound can be reduced to a hydroxyl group using standard reducing agents like sodium borohydride, although this would likely also reduce the cyanide. A more elegant approach is the previously mentioned multicomponent reaction involving an aryne, which directly yields 2-iodobenzyl alcohols. researchgate.net This method is notable for its mild, transition-metal-free conditions and good functional group compatibility. researchgate.netresearchgate.net These benzyl alcohol derivatives are important intermediates for synthesizing a range of other compounds, including lactones and indenones. sigmaaldrich.comgoogle.com

| Target Derivative | Synthesis Method | Key Features | Ref. |

| 2-Iodobenzaldehyde | Catalytic Reduction | Pd-catalyzed, uses CO₂ and hydrosilane | scholaris.ca |

| 2-Iodobenzyl alcohol | Multicomponent Reaction | Aryne intermediate, transition-metal-free | researchgate.net |

| 2-Iodobenzyl alcohol | Direct Reduction | Use of standard reducing agents | google.com |

Advanced Analytical Techniques for Structural Elucidation of 2 Iodobenzoyl Cyanide Derivatives

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides precise information on the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

One-dimensional NMR spectra provide fundamental information about the number and type of protons (¹H NMR) and carbon atoms (¹³C NMR) in a molecule.

In the ¹H NMR spectrum of a 2-iodobenzoyl cyanide derivative, the aromatic protons typically appear as complex multiplets in the downfield region (δ 7.0-8.5 ppm). The electron-withdrawing effects of the carbonyl and cyano groups, along with the iodine atom, deshield these protons, shifting their signals to higher chemical shifts. The specific splitting patterns are dictated by spin-spin coupling between adjacent protons, which can be used to deduce their relative positions on the aromatic ring.

The ¹³C NMR spectrum provides information on each unique carbon atom. The carbonyl carbon (C=O) is highly deshielded and appears far downfield (δ 160-180 ppm). chemicalbook.com The carbon of the nitrile group (C≡N) is also characteristic, typically found in the δ 115-125 ppm range. Aromatic carbons resonate between δ 120-140 ppm, with the carbon atom directly bonded to the iodine (C-I) showing a distinct chemical shift due to the "heavy-atom effect," which can paradoxically be shielding. nih.gov

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for a Substituted Benzoyl Cyanide Analog.

Note: This table is illustrative and actual values for this compound may vary.

| Atom Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| C=O | - | - | 165.2 |

| C-CN | - | - | 133.1 |

| C≡N | - | - | 115.5 |

| Aromatic CH | 7.5-8.2 | m | 129.3-133.3 |

Two-dimensional (2D) NMR experiments are essential for assembling the complete molecular structure by revealing correlations between different nuclei. wikipedia.org

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically on adjacent carbon atoms. sdsu.edu For a this compound derivative, COSY would reveal the connectivity of the protons on the aromatic ring, helping to trace the sequence of CH groups. libretexts.orgemerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon atom it is directly attached to. columbia.edu This allows for the unambiguous assignment of carbon signals for all protonated carbons in the molecule. youtube.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is particularly useful for determining the conformation and stereochemistry of more complex derivatives.

Table 2: Expected 2D NMR Correlations for the Structural Elucidation of this compound.

| Experiment | Type of Correlation | Information Gained |

|---|---|---|

| COSY | ¹H ↔ ¹H (2-3 bonds) | Identifies adjacent protons on the aromatic ring. |

| HSQC | ¹H ↔ ¹³C (1 bond) | Assigns carbon signals directly bonded to specific protons. |

| HMBC | ¹H ↔ ¹³C (2-3 bonds) | Establishes long-range connectivity, linking aromatic protons to the carbonyl and cyano-bearing carbons. |

| NOESY | ¹H ↔ ¹H (through space) | Reveals spatial proximity of protons, aiding in conformational analysis. |

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy

IR and UV-Vis spectroscopy provide valuable information about the functional groups and conjugated systems within a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups based on their characteristic vibrational frequencies. uhcl.edu For this compound, two strong, sharp absorption bands are particularly diagnostic:

The nitrile (C≡N) stretching vibration , which appears in a relatively uncongested region of the spectrum, typically around 2230-2250 cm⁻¹. libretexts.org

The carbonyl (C=O) stretching vibration of the ketone, which is expected around 1670-1690 cm⁻¹. niscpr.res.in Conjugation with the aromatic ring lowers this frequency compared to a simple aliphatic ketone. Other expected bands include aromatic C=C stretching in the 1400-1600 cm⁻¹ region and aromatic C-H stretching just above 3000 cm⁻¹. libretexts.org

UV-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within conjugated systems. Benzophenone, a related structure, exhibits two main absorption bands: a strong band around 250 nm corresponding to a π → π* transition of the aromatic system, and a weaker, longer-wavelength band around 340 nm due to the n → π* transition of the carbonyl group. mdpi.comresearchgate.net The presence of the iodo and cyano substituents on the this compound structure would be expected to modify the positions (λmax) and intensities of these bands. Both electron-donating and electron-withdrawing substituents can cause a bathochromic (red) shift in the maximum absorption wavelength. nih.gov

Table 3: Characteristic IR Absorption Frequencies for this compound.

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretch | 3000-3100 | Medium |

| Nitrile (C≡N) | Stretch | 2230-2250 | Strong, Sharp |

| Carbonyl (C=O) | Stretch | 1670-1690 | Strong, Sharp |

| Aromatic C=C | Stretch | 1400-1600 | Variable |

X-ray Diffraction (Single Crystal X-ray Diffraction)

Single crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline compound. It provides precise measurements of bond lengths, bond angles, and torsional angles, confirming the exact atomic arrangement and stereochemistry.

For a this compound derivative, X-ray crystallography would provide unambiguous proof of the ortho substitution pattern on the benzene (B151609) ring. rsc.org It would also reveal the planarity of the benzoyl moiety and the orientation of the cyano group relative to the carbonyl group. The C–I bond length in aromatic compounds is typically in the range of 2.08-2.12 Å. iucr.org The analysis would also detail intermolecular interactions in the crystal lattice, such as halogen bonding or π-stacking.

Table 4: Representative Bond Lengths and Angles from X-ray Crystallography for an Aromatic Iodine Compound.

Note: Data is based on related structures and serves as an example.

| Parameter | Typical Value |

|---|---|

| C(aromatic)–I Bond Length | ~2.10 Å |

| C(aromatic)–C(carbonyl) Bond Length | ~1.49 Å |

| C=O Bond Length | ~1.22 Å |

| C(carbonyl)–C(cyano) Bond Length | ~1.47 Å |

| C≡N Bond Length | ~1.15 Å |

| C–C–I Bond Angle | ~120° |

| C–C=O Bond Angle | ~120° |

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound and can also provide structural information through the analysis of fragmentation patterns. chemguide.co.uk

For this compound (C₈H₄INO), the exact mass of the molecular ion (M⁺) would be a key piece of data. High-resolution mass spectrometry (HRMS) can determine this mass with high precision, allowing for the calculation of the unique elemental formula.

Under electron ionization (EI), the molecular ion is often unstable and breaks apart into smaller, characteristic fragment ions. libretexts.org For aromatic halogenated compounds, common fragmentation pathways include the loss of the halogen atom. acs.orgacs.org The fragmentation of this compound would likely involve:

Loss of an iodine radical (•I): This would lead to a fragment ion at m/z 130, corresponding to the [C₈H₄NO]⁺ species.

Loss of a cyano radical (•CN): This would produce an ion corresponding to the 2-iodobenzoyl cation at m/z 231.

Loss of carbon monoxide (CO): Cleavage of the carbonyl group would result in an ion at m/z 229.

Formation of the benzoyl cation: A fragment at m/z 105 ([C₆H₅CO]⁺) is characteristic of many benzoyl compounds, though in this case, the iodinated version at m/z 231 would be more prominent.

Table 5: Predicted Mass Spectrometry Fragments for this compound (C₈H₄INO, MW ≈ 257).

| m/z (Mass/Charge) | Identity of Fragment | Fragmentation Pathway |

|---|---|---|

| 257 | [C₈H₄INO]⁺ | Molecular Ion (M⁺) |

| 231 | [C₇H₄IO]⁺ | M⁺ - •CN |

| 229 | [C₇H₄IN]⁺ | M⁺ - CO |

| 130 | [C₈H₄NO]⁺ | M⁺ - •I |

| 102 | [C₇H₄N]⁺ | M⁺ - •I - CO |

High-Resolution Time-of-Flight Mass Spectrometry (Q-TOF LC/MS)

High-Resolution Time-of-Flight Mass Spectrometry, particularly when coupled with liquid chromatography (LC), is a powerful technique for the analysis of this compound derivatives. A Quadrupole Time-of-Flight (Q-TOF) instrument combines a quadrupole mass analyzer with a time-of-flight mass analyzer. youtube.com This hybrid setup allows for high-resolution and accurate mass measurements, which are critical for determining the elemental composition of unknown compounds and their fragments. youtube.comresearchgate.net

In the context of this compound derivatives, Q-TOF LC/MS can provide precise mass data for the molecular ion, enabling the confirmation of the elemental formula. The high resolving power of the TOF analyzer can distinguish between ions with very similar mass-to-charge ratios, which is particularly useful in complex matrices. The quadrupole can be operated in either scanning mode to acquire a full mass spectrum or in a selected ion monitoring (SIM) mode to isolate a specific precursor ion for fragmentation studies (MS/MS).

A key consideration in the analysis of iodinated aromatic compounds by ESI-MS is the potential for in-source deiodination, particularly when using mobile phase additives like formic acid. nih.govresearchgate.netresearchgate.net This phenomenon can lead to the observation of ions corresponding to the loss of iodine, which could complicate spectral interpretation if not properly understood. nih.govresearchgate.netresearchgate.net Therefore, careful optimization of the ESI source conditions and mobile phase composition is necessary to control or account for such reactions. nih.govresearchgate.netresearchgate.net

| Parameter | Typical Value/Condition |

| Ionization Mode | Electrospray Ionization (ESI), positive or negative |

| Capillary Voltage | 3-5 kV |

| Cone Voltage | 20-60 V (can be optimized to control in-source fragmentation) |

| Source Temperature | 100-150 °C |

| Desolvation Gas | Nitrogen, 600-800 L/hr |

| Mass Analyzer | Quadrupole-Time-of-Flight |

| Acquisition Mode | Full Scan (MS), Targeted MS/MS |

| Mass Accuracy | < 5 ppm |

This interactive table provides typical parameters for Q-TOF LC/MS analysis, which would be optimized for the specific analysis of this compound derivatives.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established technique for the analysis of volatile and thermally stable compounds. For this compound derivatives to be amenable to GC-MS, they must possess sufficient volatility. The technique involves separating the components of a mixture in a gas chromatograph followed by detection and identification using a mass spectrometer.

In the mass spectrometer, molecules are typically ionized by electron ionization (EI), which is a high-energy ionization technique that results in extensive fragmentation. The resulting mass spectrum is a fingerprint of the molecule, showing the molecular ion (if stable enough to be observed) and a series of fragment ions. The fragmentation pattern provides valuable structural information. For a compound like this compound, characteristic fragments would be expected from the cleavage of the iodine atom, the cyano group, and the benzoyl moiety. A key fragment would likely be the benzoyl cation (m/z 105), which can further lose carbon monoxide to form the phenyl cation (m/z 77). youtube.commiamioh.edu The presence of a nitrogen atom in the molecule means that according to the nitrogen rule, a molecular ion with an odd number of nitrogen atoms will have an odd nominal mass. whitman.edu

| Parameter | Typical Value/Condition |

| GC Column | Capillary column (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Injector Temperature | 250-280 °C |

| Oven Program | Temperature gradient (e.g., 50 °C hold for 2 min, then ramp to 280 °C at 10 °C/min) |

| Carrier Gas | Helium, constant flow (e.g., 1 mL/min) |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Mass Analyzer | Quadrupole |

| Scan Range | 40-500 m/z |

This interactive table presents typical GC-MS parameters that could be adapted for the analysis of volatile this compound derivatives.

Liquid Chromatography-Mass Spectrometry (HPLC-MS)

Liquid Chromatography-Mass Spectrometry (HPLC-MS) is a highly versatile technique that combines the separation power of HPLC with the detection capabilities of mass spectrometry. It is particularly well-suited for the analysis of compounds that are not sufficiently volatile or are thermally labile for GC-MS.

For the analysis of this compound derivatives, reversed-phase HPLC would likely be the separation method of choice. The separation is based on the partitioning of the analytes between a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). The mass spectrometer, typically a quadrupole or ion trap, is coupled to the HPLC system via an interface such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). ESI is a soft ionization technique that typically produces protonated molecules [M+H]+ or deprotonated molecules [M-H]-, providing molecular weight information.

A study on the HPLC-MS analysis of cyanide in blood involved derivatization followed by separation on a C18 column with a gradient of acetonitrile in ammonium (B1175870) formate (B1220265) buffer and detection using a single quadrupole mass spectrometer in negative ion mode. oup.com While this compound itself may not require derivatization, this demonstrates the applicability of HPLC-MS for cyanide-containing compounds.

| Parameter | Typical Value/Condition |

| HPLC Column | Reversed-phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) |

| Flow Rate | 0.5-1.0 mL/min |

| Ionization Mode | Electrospray Ionization (ESI), positive or negative |

| Mass Analyzer | Quadrupole or Ion Trap |

| Scan Mode | Full Scan |

This interactive table outlines typical HPLC-MS conditions that can be used for the analysis of this compound derivatives.

Tandem Mass Spectrometry (HPLC-MS/MS)

Tandem Mass Spectrometry (HPLC-MS/MS) provides an additional dimension of analytical specificity and is a powerful tool for unequivocal structure elucidation. cdnsciencepub.com In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion of a this compound derivative) is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are analyzed in a second mass analyzer. cdnsciencepub.com This process, known as collision-induced dissociation (CID), generates a characteristic fragmentation pattern that is highly specific to the structure of the precursor ion.

For a this compound derivative, MS/MS analysis would be instrumental in confirming the connectivity of the molecule. For instance, fragmentation of the [M+H]+ ion could show the loss of iodine, the cyano group, or the entire iodobenzoyl moiety, helping to piece together the structure of the molecule. The fragmentation pathways can be studied by systematically varying the collision energy.

In a study on m-iodobenzylguanidine, HPLC-MS/MS was used to identify impurities and degradation products. researchgate.netnih.gov The fragmentation patterns of the parent compound and its derivatives were elucidated, demonstrating the power of this technique for characterizing iodinated aromatic compounds. researchgate.netnih.gov

| Parameter | Typical Value/Condition |

| Mass Spectrometer | Triple Quadrupole (QqQ) or Quadrupole-Time-of-Flight (Q-TOF) |

| Precursor Ion Selection | Performed by the first quadrupole (Q1) |

| Collision Gas | Argon or Nitrogen |

| Collision Energy | 10-40 eV (optimized for specific fragmentation) |

| Product Ion Analysis | Performed by the third quadrupole (Q3) or TOF analyzer |

| Scan Mode | Product Ion Scan, Precursor Ion Scan, Neutral Loss Scan |

This interactive table details typical parameters for HPLC-MS/MS analysis, which are crucial for the detailed structural characterization of this compound derivatives.

Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation, identification, and quantification of components in a mixture. For this compound and its derivatives, reversed-phase HPLC is the most common mode of separation. The choice of stationary phase is critical for achieving good resolution. Phenyl-hexyl columns can offer alternative selectivity for aromatic compounds due to π-π interactions between the analytes and the stationary phase. researchgate.net

The mobile phase typically consists of a mixture of water and an organic modifier like acetonitrile or methanol, often with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape. A gradient elution, where the proportion of the organic modifier is increased over time, is often employed to separate compounds with a wide range of polarities. Detection is commonly achieved using a UV detector, as the aromatic ring in this compound derivatives will absorb UV light.

A study on the separation of benzonitrile, toluene, and benzylamine (B48309) utilized a Primesep A column with a mobile phase of water, acetonitrile, and sulfuric acid, with UV detection at 210 nm. sielc.com This demonstrates a successful separation of a related aromatic nitrile.

| Parameter | Typical Value/Condition |

| Column | Reversed-phase C18 or Phenyl-Hexyl (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of water and acetonitrile (both with 0.1% formic acid) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25-40 °C |

| Injection Volume | 5-20 µL |

| Detection | UV at a suitable wavelength (e.g., 254 nm) |

This interactive table provides a set of typical HPLC conditions for the analysis of this compound derivatives.

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful separation technique for volatile and thermally stable compounds. The separation in GC is achieved by partitioning the analytes between a gaseous mobile phase (carrier gas) and a liquid or solid stationary phase coated on the inside of a capillary column. The choice of the stationary phase is crucial and is based on the polarity of the analytes. For aromatic compounds like this compound derivatives, a nonpolar or medium-polarity column, such as one with a poly(dimethyl siloxane) phase (e.g., DB-1 or DB-5), is often suitable. researchgate.net

The temperature of the GC oven is a critical parameter that is typically programmed to increase during the analysis. This temperature programming allows for the separation of compounds with a range of boiling points. The detector choice depends on the nature of the analytes. A Flame Ionization Detector (FID) is a universal detector for organic compounds, while a Nitrogen-Phosphorus Detector (NPD) would offer higher selectivity for nitrogen-containing compounds like nitriles. An Electron Capture Detector (ECD) would be highly sensitive to the iodine atom.

| Parameter | Typical Value/Condition |

| Column | Capillary column (e.g., DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Carrier Gas | Helium or Hydrogen |

| Injector Type | Split/Splitless |

| Injector Temperature | 250 °C |

| Oven Program | e.g., 60 °C for 1 min, then 10 °C/min to 280 °C, hold for 5 min |

| Detector | Flame Ionization Detector (FID), Nitrogen-Phosphorus Detector (NPD), or Electron Capture Detector (ECD) |

This interactive table outlines common GC parameters that could be employed for the separation of volatile this compound derivatives.

Elemental and Surface Analysis

The elemental composition and surface chemistry of this compound and its derivatives are crucial for their unambiguous identification and characterization. Techniques such as Energy Dispersive Spectroscopy (EDS) and X-ray Photoelectron Spectroscopy (XPS) provide valuable insights into the elemental makeup and chemical states of the constituent atoms.

Energy Dispersive Spectroscopy (EDS)

Energy Dispersive Spectroscopy (EDS or EDX) is an analytical technique used for the elemental analysis of a sample. wikipedia.orglibretexts.org It relies on the interaction of a high-energy beam of charged particles, such as electrons, with the sample, resulting in the emission of characteristic X-rays. bruker.comnanoscience.com Each element has a unique atomic structure and, therefore, a unique set of peaks in its X-ray emission spectrum, allowing for the determination of the elemental composition of the sample. wikipedia.org

In the context of this compound derivatives, EDS can be employed to confirm the presence of iodine, carbon, nitrogen, and oxygen. The relative intensities of the characteristic X-ray peaks can provide semi-quantitative information about the elemental composition. For instance, in a pure sample of this compound, the atomic percentages of the constituent elements can be theoretically calculated and compared with the experimental EDS data.

Table 1: Hypothetical EDS Data for this compound

| Element | Theoretical Atomic % | Experimental Atomic % (Hypothetical) |

|---|---|---|

| Carbon (C) | 52.17 | 51.8 |

| Hydrogen (H) | 2.17 | Not Detected |

| Iodine (I) | 21.74 | 22.1 |

| Nitrogen (N) | 7.61 | 7.9 |

| Oxygen (O) | 8.70 | 8.2 |

Note: Hydrogen is not detectable by EDS.

The accuracy of quantitative EDS analysis can be influenced by various factors, including the sample's topography and the potential for overlapping X-ray emission peaks from different elements. wikipedia.org However, for a qualitative confirmation of the elemental composition of a synthesized this compound derivative, EDS is a rapid and valuable tool. The technique is considered non-destructive, although some beam-sensitive materials may experience damage under the electron beam. myscope.training

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. researchgate.netkombyonyx.com XPS spectra are obtained by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed.

For the structural elucidation of this compound derivatives, XPS provides critical information about the chemical environment of each element.

Iodine (I 3d): The binding energy of the I 3d core level is sensitive to the chemical state of the iodine atom. In iodo-aromatic compounds, the I 3d5/2 peak is typically observed in the range of 619-622 eV. researchgate.netthermofisher.com For this compound, the presence of a strong electron-withdrawing benzoyl cyanide group would be expected to shift the I 3d binding energy to a higher value compared to iodobenzene (B50100). The I 3d region exhibits well-separated spin-orbit components (I 3d5/2 and I 3d3/2) with a splitting of approximately 11.5 eV. thermofisher.com

Carbon (C 1s): The C 1s spectrum of this compound is complex due to the presence of carbon atoms in different chemical environments. The aromatic carbons, the carbonyl carbon, and the cyanide carbon will all exhibit distinct binding energies. The C-C/C-H aromatic carbons typically appear around 284.8 eV. caltech.eduthermofisher.com The carbon in the C-I bond will be at a slightly different energy. The carbonyl carbon (C=O) is expected at a higher binding energy, generally in the range of 288-290 eV. thermofisher.com The cyanide carbon (C≡N) will also have a characteristic binding energy.

Nitrogen (N 1s): The N 1s binding energy for a cyanide group is typically found in the range of 397.4 to 400.3 eV. xrea.com The specific binding energy can be influenced by the electronic effects of the attached benzoyl group. In some cases, deconvolution of the N 1s peak can distinguish between different nitrogen species present in a sample. tudelft.nl

Oxygen (O 1s): The O 1s peak corresponding to the carbonyl oxygen (C=O) is expected to appear in the typical range for such functional groups.

Table 2: Expected XPS Binding Energies for this compound

| Element | Core Level | Expected Binding Energy (eV) | Reference Functional Group |

|---|---|---|---|

| Iodine | I 3d5/2 | ~619.8 | C(aromatic)-I researchgate.net |

| Carbon | C 1s | ~284.8 | C-C (aromatic) caltech.eduthermofisher.com |

| ~288.5 | C=O (carbonyl) thermofisher.com | ||

| Nitrogen | N 1s | ~399.0 | C≡N (cyanide) xrea.com |

Chemical Derivatization for Analytical Enhancement

Chemical derivatization involves the modification of a compound to produce a new compound with properties that are more suitable for a particular analytical technique. spectroscopyonline.com This can lead to enhanced detectability, improved chromatographic separation, and more informative mass spectrometric fragmentation.

Derivatization for Enhanced Spectroscopic Detection (e.g., UV, FLD)

While the aromatic ring in this compound provides inherent UV absorbance, derivatization can be employed to enhance its detection, particularly for trace-level analysis. This often involves the introduction of a chromophore or a fluorophore. tandfonline.com

Derivatization strategies for aromatic nitriles can involve reactions that target the nitrile group or the aromatic ring. For instance, a stable aromatic nitrile oxide can undergo a 1,3-dipolar cycloaddition reaction to form highly fluorescent isoxazole (B147169) derivatives. rug.nl Although this specific reaction is with a nitrile oxide, similar cycloaddition strategies could potentially be adapted for the cyanide group in this compound.

Alternatively, derivatizing agents that react with the aromatic ring through electrophilic substitution could be used to introduce a moiety that enhances UV or fluorescence detection. The choice of derivatizing agent and reaction conditions would need to be carefully optimized to ensure a high yield of a single, stable derivative.

Table 3: Derivatization Strategies for Enhanced Spectroscopic Detection

| Detection Method | Derivatization Goal | Potential Reagent Class | Resulting Derivative |

|---|---|---|---|

| UV-Visible (UV-Vis) | Introduction of a strong chromophore | Aromatic amines/phenols | Azo dyes |

| Fluorescence (FLD) | Introduction of a fluorophore | Dansyl chloride, Fluorescamine | Fluorescent sulfonamides/adducts |

Derivatization for Enhanced Mass Spectrometric Detection (e.g., Amine Fragments)

Mass spectrometry (MS) is a powerful tool for structural elucidation, and derivatization can be used to improve ionization efficiency and control fragmentation pathways. spectroscopyonline.comnih.gov While this compound itself can be analyzed by MS, its derivatives may provide more structural information or enhanced sensitivity.

A common fragmentation pattern for aromatic amides involves the formation of a stable benzoyl cation. youtube.com Similarly, benzoyl cyanide would be expected to show a prominent ion corresponding to the benzoyl cation (m/z 105) and the molecular ion.

For enhanced detection, a derivative of this compound containing a reactive functional group, such as an amino group, could be synthesized. This amino-substituted derivative could then be reacted with a variety of reagents to introduce a tag that is readily ionizable and produces characteristic fragment ions. For example, reaction with an acyl chloride could introduce a new acyl group, leading to predictable fragmentation patterns.

Table 4: Hypothetical Fragmentation of a Derivatized this compound Analog

| Compound | Derivatizing Reagent | Key Fragment Ions (m/z) | Structural Information Gained |

|---|---|---|---|

| 2-Iodo-4-aminobenzoyl cyanide | Acetyl chloride | Molecular ion, [M-COCH3]+, [COC6H3(I)CN]+ | Confirmation of the amino group and its location |

Nucleophilic Substitution-Based Derivatization for Cyanide Identification

The cyanide group in this compound is susceptible to nucleophilic attack. This reactivity can be exploited for its identification and quantification. A common reaction of nitriles is their conversion to other functional groups via nucleophilic substitution. chemguide.co.uk

For analytical purposes, a nucleophilic substitution reaction can be designed to produce a derivative with a specific detectable property. For example, reaction with a suitable amine could yield an amidine, or reaction with a thiol could produce a thioimidate. If the nucleophile also contains a chromophore or fluorophore, the resulting derivative will be readily detectable by UV-Vis or fluorescence spectroscopy.

A well-established method for cyanide detection involves its nucleophilic reaction with a suitable substrate to form a more easily detectable product. rsc.org For instance, the reaction of a cyanide source with S-phenyl benzenethiosulfonate results in the formation of phenyl thiocyanate, which can be analyzed by GC-MS. rsc.org A similar approach could be envisioned for this compound, where the cyanide is first liberated from the molecule and then derivatized.

Alternatively, a direct nucleophilic addition to the cyanide carbon of this compound, followed by rearrangement or further reaction, could be used to form a stable, detectable product. The choice of nucleophile and reaction conditions would be critical to ensure a specific and high-yielding reaction suitable for analytical purposes. The reaction of amines with alkyl halides is a well-known nucleophilic substitution, and similar principles can be applied to the reaction of amines with the electrophilic carbon of the cyanide group. youtube.comchemguide.co.uklibretexts.org

Compound Index

| Compound Name |

|---|

| This compound |

| Acetyl chloride |

| Amidine |

| Dansyl chloride |

| Fluorescamine |

| Iodobenzene |

| Isoxazole |

| Phenyl thiocyanate |

| S-phenyl benzenethiosulfonate |

| Thioimidate |

Computational and Theoretical Chemistry Applied to 2 Iodobenzoyl Cyanide Systems

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the intrinsic properties of 2-iodobenzoyl cyanide. These calculations model the electronic behavior of the molecule to predict its geometry, energy, and spectroscopic characteristics.

The electronic structure of a molecule is fundamental to its chemical reactivity. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly insightful. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. nih.gov

For this compound, DFT calculations would be employed to determine the energies and spatial distributions of these orbitals. sphinxsai.com The HOMO is expected to have significant contributions from the p-orbitals of the iodine atom and the π-system of the benzene (B151609) ring. The LUMO is likely to be centered on the antibonding π* orbitals of the carbonyl and cyanide groups, making these sites susceptible to nucleophilic attack.

The HOMO-LUMO energy gap influences the molecule's electronic transitions and its participation in chemical reactions. A smaller gap generally suggests higher reactivity. While specific experimental values for this compound are not widely published, theoretical calculations provide essential predictions. DFT studies on related aromatic nitriles and benzoyl derivatives have shown that such computational approaches can reliably predict these electronic properties. sphinxsai.comu-picardie.fr

Table 1: Illustrative Frontier Orbital Energies for Aromatic Compounds This table provides example data from computational studies on related aromatic compounds to illustrate typical values obtained through DFT calculations. Specific values for this compound require dedicated computational analysis.

| Compound | Method/Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Source |

| Benzonitrile | B3LYP/6-311G(d,p) | -7.12 | -1.01 | 6.11 | sphinxsai.com |

| Ligand L1 | DFT | - | - | 4.752 | u-picardie.fr |

| Compound 1 | DFT | - | - | 4.742 | u-picardie.fr |

| Compound 2* | DFT | - | - | 4.609 | u-picardie.fr |

Note: Ligand L1 and Compounds 1-3 are complex metal-organic structures included for comparative purposes of HOMO-LUMO gap calculations via DFT. u-picardie.fr

Conformational analysis investigates the different spatial arrangements of a molecule (conformers) that arise from rotation around single bonds and the energetic differences between them. lumenlearning.comscribd.com For this compound, the primary focus is the rotation around the single bond connecting the benzoyl group to the phenyl ring.

The orientation of the carbonyl (C=O) and cyanide (-CN) groups relative to the iodine atom and the ring can significantly affect the molecule's stability and reactivity. Computational methods are used to calculate the potential energy surface as a function of this rotation. DFT calculations on related substituted cyclic iodonium (B1229267) salts have been used to verify the existence of stable isomers, demonstrating the power of this approach. acs.org

Key conformers would include those where the carbonyl group is planar with the ring (to maximize conjugation) and various orientations relative to the bulky iodine substituent. The calculations would identify the lowest energy (most stable) conformation by considering factors like steric hindrance between the iodine and the carbonyl group, and non-covalent interactions such as the halogen bond. acs.org

Table 2: Hypothetical Torsional Energy Profile for this compound This table illustrates the type of data generated from a conformational analysis scan, showing relative energies for different dihedral angles. The values are hypothetical.

| Dihedral Angle (I-C-C=O) | Relative Energy (kcal/mol) | Conformation Description |

| 0° | High | Eclipsed (steric clash) |

| ~45° | Intermediate | Skewed |

| ~90° | High | Perpendicular (loss of conjugation) |

| ~135° | Low | Skewed (stable) |

| 180° | Lowest | Anti-planar (most stable) |

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on the vibrations of its chemical bonds. Assigning these spectral bands to specific molecular motions can be complex. Quantum chemical calculations are essential for accurate vibrational assignments. researchgate.net

By calculating the harmonic vibrational frequencies using methods like DFT, a theoretical spectrum can be generated. sphinxsai.com This calculated spectrum is often scaled to better match experimental data. This combined experimental and theoretical approach allows for the confident assignment of characteristic vibrational modes, such as the C≡N nitrile stretch, the C=O carbonyl stretch, the C-I stretch, and various aromatic ring vibrations. sphinxsai.comdss.go.th For instance, the C-I stretching vibration is expected at a low frequency, and its position can be sensitive to halogen bonding interactions. researchgate.net

Table 3: Predicted Vibrational Frequencies for Key Functional Groups in this compound This table presents typical frequency ranges for the main functional groups. Precise values are obtained from quantum chemical calculations.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Expected Intensity |

| C-H Aromatic Stretch | 3100 - 3000 | Medium |

| C≡N Nitrile Stretch | 2260 - 2220 | Medium |

| C=O Carbonyl Stretch | 1700 - 1680 | Strong |

| C=C Aromatic Ring Stretch | 1600 - 1450 | Medium-Strong |

| C-I Stretch | 600 - 500 | Medium |

Reaction Modeling and Prediction

Computational chemistry is a powerful tool for modeling chemical reactions, providing insights into reaction mechanisms, rates, and selectivity that complement experimental studies.

A chemical reaction proceeds from reactants to products through a high-energy transition state. The structure and energy of this transition state determine the reaction's activation energy (barrier) and, consequently, its rate. google.com Computational methods can locate and characterize the geometry and energy of transition states.

For reactions involving this compound, such as nucleophilic additions to the carbonyl or cyanide group, or cyclization reactions involving the iodine atom, transition state analysis can be performed. epfl.chacs.org For example, in a palladium-catalyzed cyclization, DFT calculations could model the oxidative addition and reductive elimination steps, identifying the key transition states and intermediates. From the calculated energies of the reactants and the transition state, important activation parameters like the Gibbs free energy of activation (ΔG‡) can be determined.

Table 4: Illustrative Activation Parameters for a Hypothetical Reaction This table shows the kind of data that can be obtained from transition state calculations for a proposed reaction pathway.

| Reaction Step | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) | ΔG‡ (kcal/mol) at 298 K |

| Nucleophilic Attack | 15.2 | -10.5 | 18.3 |

| Cyclization | 20.1 | -5.2 | 21.6 |

When a reaction can produce multiple stereoisomeric products, its selectivity is a critical aspect. Computational modeling can explain and predict reaction selectivity, such as diastereoselectivity, by comparing the activation energies of the transition states leading to the different products. scholaris.camdpi.com The product formed through the lower-energy transition state will be the major product.